molecular formula C10H14ClNO2 B1525840 2-[(2,6-Dimethylphenyl)amino]acetic acid hydrochloride CAS No. 1354963-53-3

2-[(2,6-Dimethylphenyl)amino]acetic acid hydrochloride

Cat. No.: B1525840
CAS No.: 1354963-53-3
M. Wt: 215.67 g/mol
InChI Key: ZHRYGLOHSWHMAI-UHFFFAOYSA-N
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Description

2-[(2,6-Dimethylphenyl)amino]acetic acid hydrochloride is a chemical compound with significant applications in various fields such as chemistry, biology, medicine, and industry. This compound is known for its unique structure and properties, which make it valuable in scientific research and industrial processes.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-[(2,6-Dimethylphenyl)amino]acetic acid hydrochloride typically involves the reaction of 2,6-dimethylaniline with chloroacetic acid under acidic conditions. The reaction is usually carried out in a solvent such as methanol or ethanol, and the product is isolated by crystallization.

Industrial Production Methods: In an industrial setting, the compound is produced on a larger scale using similar synthetic routes. The process involves the use of reactors and purification systems to ensure the quality and purity of the final product. The reaction conditions are optimized to maximize yield and minimize by-products.

Chemical Reactions Analysis

Types of Reactions: 2-[(2,6-Dimethylphenyl)amino]acetic acid hydrochloride can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide are used.

  • Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.

  • Substitution: Nucleophilic substitution reactions are carried out using reagents like sodium hydroxide or potassium carbonate.

Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of the original compound.

Scientific Research Applications

2-[(2,6-Dimethylphenyl)amino]acetic acid hydrochloride is widely used in scientific research due to its unique properties. It is employed in the study of enzyme inhibition, as a building block in organic synthesis, and as a reagent in biochemical assays. Its applications extend to the development of pharmaceuticals and the synthesis of complex organic molecules.

Mechanism of Action

The mechanism by which 2-[(2,6-Dimethylphenyl)amino]acetic acid hydrochloride exerts its effects involves its interaction with specific molecular targets. The compound acts as an inhibitor of certain enzymes, interfering with their activity and leading to the desired biological effects. The pathways involved include enzyme-substrate interactions and signal transduction processes.

Comparison with Similar Compounds

  • 2,6-Dimethylphenyl isocyanate

  • 2,6-Dimethylphenyl isocyanide

  • 2-Chloro-N-(2,6-dimethylphenyl)acetamide

Uniqueness: 2-[(2,6-Dimethylphenyl)amino]acetic acid hydrochloride is unique in its structure and reactivity compared to similar compounds. Its amino and carboxylic acid functional groups provide distinct chemical properties that make it suitable for specific applications.

This comprehensive overview highlights the importance and versatility of this compound in various scientific and industrial contexts. Its unique properties and applications make it a valuable compound in research and development.

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Properties

IUPAC Name

2-(2,6-dimethylanilino)acetic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO2.ClH/c1-7-4-3-5-8(2)10(7)11-6-9(12)13;/h3-5,11H,6H2,1-2H3,(H,12,13);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZHRYGLOHSWHMAI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)C)NCC(=O)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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